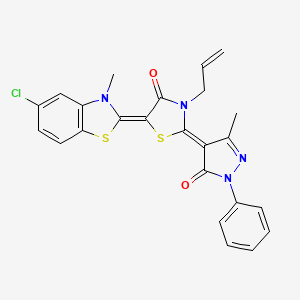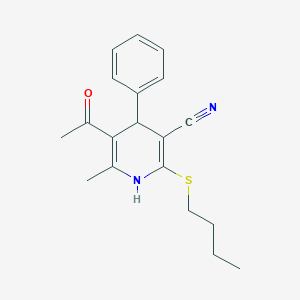![molecular formula C19H21N3O3 B5235156 N-isobutyl-N-methyl-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5235156.png)
N-isobutyl-N-methyl-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isobutyl-N-methyl-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide, also known as QX-314, is a potent and selective sodium channel blocker. It was first synthesized in the 1980s and has since been used extensively in scientific research to investigate the role of sodium channels in various physiological and pathological processes.
作用機序
N-isobutyl-N-methyl-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide blocks sodium channels by binding to the intracellular side of the channel pore. It blocks the flow of sodium ions through the channel, which is necessary for the generation of action potentials in excitable cells. This compound is particularly effective at blocking sodium channels in small-diameter sensory neurons, which are involved in pain signaling.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can block action potential generation in sensory neurons, which can reduce pain signaling. It can also reduce the excitability of cardiac cells, which can prevent arrhythmias. This compound has also been shown to reduce seizures in animal models of epilepsy.
実験室実験の利点と制限
N-isobutyl-N-methyl-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide has several advantages for lab experiments. It is highly selective for sodium channels, which allows researchers to study the role of sodium channels in specific types of cells. It also has a long duration of action, which allows researchers to study the effects of sodium channel blockade over an extended period of time. However, this compound has some limitations. It can only be used in vitro or ex vivo experiments because it cannot cross the cell membrane. It also requires a specialized delivery method, such as electroporation or microinjection, to introduce it into cells.
将来の方向性
There are several future directions for research involving N-isobutyl-N-methyl-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide. One area of research is the development of more selective sodium channel blockers that can target specific subtypes of sodium channels. Another area of research is the development of new delivery methods for this compound that can allow it to be used in vivo. Finally, this compound could be used in combination with other drugs to treat diseases that involve abnormal sodium channel function, such as pain, epilepsy, and cardiac arrhythmias.
合成法
The synthesis of N-isobutyl-N-methyl-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide involves several steps, including the reaction of isobutylamine with methyl isoxazole-3-carboxylate to form N-isobutyl-N-methyl-3-isoxazolecarboxamide. This intermediate is then reacted with 8-bromo-1-octanol to form N-isobutyl-N-methyl-5-[(8-bromooctyl)oxy]-3-isoxazolecarboxamide. Finally, the bromine atom is replaced with a quinoline group using palladium-catalyzed cross-coupling reaction to form this compound.
科学的研究の応用
N-isobutyl-N-methyl-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide has been widely used in scientific research to investigate the role of sodium channels in various physiological and pathological processes. It has been used to study pain, epilepsy, cardiac arrhythmias, and other diseases that involve abnormal sodium channel function. This compound is particularly useful in these studies because it can selectively block sodium channels in specific types of cells without affecting other types of cells.
特性
IUPAC Name |
N-methyl-N-(2-methylpropyl)-5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13(2)11-22(3)19(23)16-10-15(25-21-16)12-24-17-8-4-6-14-7-5-9-20-18(14)17/h4-10,13H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFLORHXWMAQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C)C(=O)C1=NOC(=C1)COC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5235075.png)
![3-(3,4-difluorophenyl)-N-(2-furylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5235077.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5235093.png)
![{4-(2-chlorobenzyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5235097.png)
![3-chloro-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5235100.png)

![4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5235118.png)

![2-oxo-2-phenylethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B5235128.png)
![4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine](/img/structure/B5235134.png)
![N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5235140.png)
![3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5235143.png)
![N-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5235149.png)
![8,10-diiodo-2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5235161.png)